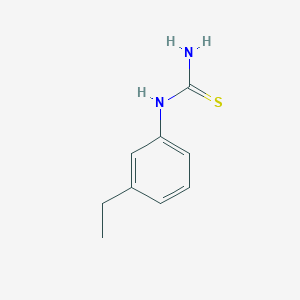

![molecular formula C18H17ClN2OS B2354277 3-[1-(1-苯并噻吩-3-基)丙烷-2-基]-1-(2-氯苯基)脲 CAS No. 2097920-36-8](/img/structure/B2354277.png)

3-[1-(1-苯并噻吩-3-基)丙烷-2-基]-1-(2-氯苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.86. The purity is usually 95%.

BenchChem offers high-quality 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苯并噻吩衍生物的合成

该化合物用于合成1-苯并噻吩-3-羧酸衍生物 . 该过程涉及杂环核心的组装和苯并噻吩3位的官能化 . 这些衍生物被认为是药物化学中很有价值的分子支架 .

有机场效应晶体管 (OFETs)

苯并噻吩类化合物,如该化合物,以其在OFET器件中的高迁移率而闻名 . 这使得它们非常适合用于需要高速运行的电子设备 .

染料敏化太阳能电池 (DSSCs) 和有机光伏 (OPVs)

该化合物已在DSSCs和OPVs中用作富勒烯的替代品 . 这是因为它具有优势特征,例如能够吸收各种光波长 .

聚集诱导发射 (AIE)

该化合物的某些衍生物已显示出AIE行为 . 该特性在光电器件和传感器的开发中非常有用 .

机械荧光变色 (MFC) 行为

该化合物因其MFC行为而被研究 . 该特性在压敏器件和传感器的开发中非常有用 .

药物化学

该化合物已用于开发新药 . 例如,它已用于合成芳基哌嗪部分和苯并[b]噻吩环取代基,这些取代基在结合亲和力研究中显示出有希望的结果 .

作用机制

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound affects the serotonin pathway . By binding to the 5-HT1A receptors, it can influence the reuptake of serotonin, a neurotransmitter that plays a significant role in mood regulation . This can lead to changes in the downstream effects of this pathway, potentially alleviating symptoms of depression and anxiety .

Result of Action

The result of the compound’s action is a change in the binding affinity to the 5-HT1A receptors . This can lead to alterations in the serotonin pathway, potentially resulting in changes in mood and other physiological functions .

属性

IUPAC Name |

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-12(10-13-11-23-17-9-5-2-6-14(13)17)20-18(22)21-16-8-4-3-7-15(16)19/h2-9,11-12H,10H2,1H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIPJVYGXAJQTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

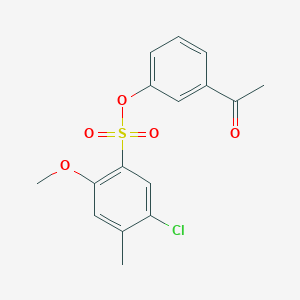

![ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2354195.png)

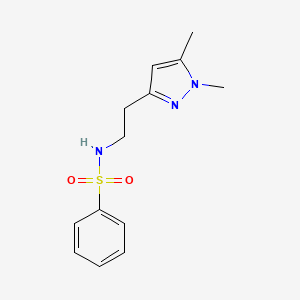

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)

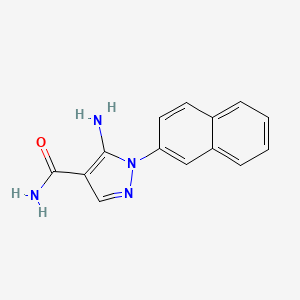

![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)

![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2354210.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)

![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)

![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)

![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)